Product packaging for 1-O-Acetyl-alpha-D-galactopyranose(Cat. No.:CAS No. 496924-55-1)

1-O-Acetyl-alpha-D-galactopyranose

Cat. No.: B1603771
CAS No.: 496924-55-1
M. Wt: 222.19 g/mol
InChI Key: RXRFEELZASHOLV-HNEXDWKRSA-N
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Description

Significance within Acetylated Monosaccharide Derivatives

The acetylation of monosaccharides is a common strategy in carbohydrate chemistry to protect the numerous hydroxyl groups, rendering them soluble in organic solvents and facilitating their purification. libretexts.org Among the various acetylated monosaccharides, 1-O-Acetyl-alpha-D-galactopyranose holds particular importance. Unlike its fully acetylated counterpart, penta-O-acetyl-alpha-D-galactopyranose, the selective acetylation at the anomeric position makes it a valuable glycosyl donor. nih.govebi.ac.ukbiosynth.com This means it can readily participate in glycosylation reactions to form glycosidic bonds, which are the linkages that connect monosaccharides to form oligosaccharides and polysaccharides.

The presence of the acetyl group at the anomeric center influences the stereochemical outcome of glycosylation reactions. The alpha-configuration of the acetyl group can direct the formation of alpha-glycosidic linkages, which are crucial components of many biologically important glycans. The reactivity of the anomeric acetyl group can be finely tuned, allowing for its use in various synthetic strategies.

Foundational Role in Glycochemistry and Glycobiology Research

The study of carbohydrates and their roles in biological processes, known as glycochemistry and glycobiology, heavily relies on the availability of well-defined carbohydrate structures. This compound serves as a key starting material for the synthesis of complex oligosaccharides and glycoconjugates, such as glycoproteins and glycolipids. researchgate.netresearchgate.net These molecules are involved in a vast array of biological phenomena, including cell-cell recognition, immune responses, and pathogen binding. nih.govnih.gov

Researchers utilize this compound in the chemical and enzymatic synthesis of specific glycan sequences. For instance, it can be a precursor for the synthesis of glycosyl donors like glycosyl halides or trichloroacetimidates, which are highly reactive intermediates in oligosaccharide synthesis. nih.govresearchgate.net Furthermore, its beta-anomer, 1-O-Acetyl-beta-D-galactopyranose, has been identified as a novel substrate for enzymes like β-galactosidase, enabling studies on enzyme kinetics and transglycosylation reactions for the synthesis of oligosaccharides. nih.govresearchgate.net

The ability to synthesize complex glycans using building blocks like this compound is fundamental to understanding their structure-function relationships in biological systems. It allows for the creation of molecular probes to investigate carbohydrate-protein interactions and to develop potential therapeutic agents that target these interactions.

Detailed Research Findings

Recent research has further highlighted the versatility of this compound and related compounds in various applications.

Research AreaFindingReference
Enzymatic Synthesis The beta-anomer, 1-O-Acetyl-beta-D-galactopyranose, serves as a highly efficient substrate for the transglycosylation reaction catalyzed by β-galactosidase from Penicillium sp., leading to the synthesis of specific galactooligosaccharides. The catalytic efficiency (kcat) for the hydrolysis of this substrate was found to be three orders of magnitude greater than for other known substrates. nih.govresearchgate.net
Glycosyl Donor This compound can be converted into more reactive glycosyl donors, such as glycosyl bromides, which are then used in the synthesis of complex glycans. This approach is fundamental in constructing specific oligosaccharide sequences found in biologically important molecules. nih.gov
Glycoconjugate Synthesis Derivatives of acetylated galactopyranose are crucial intermediates in the synthesis of glycoconjugates. For example, they are used to create building blocks for the synthesis of D-galactosamine-containing oligosaccharides, which are components of various glycoconjugates. taylorfrancis.com
O-Glycan Research The disaccharide β-D-Gal-(1→3)-α-D-GalNAc, a core structure in O-glycans, is found on antifreeze glycoproteins. The synthesis of such structures often relies on acetylated galactose derivatives as starting materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O7 B1603771 1-O-Acetyl-alpha-D-galactopyranose CAS No. 496924-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

496924-55-1

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] acetate

InChI

InChI=1S/C8H14O7/c1-3(10)14-8-7(13)6(12)5(11)4(2-9)15-8/h4-9,11-13H,2H2,1H3/t4-,5+,6+,7-,8+/m1/s1

InChI Key

RXRFEELZASHOLV-HNEXDWKRSA-N

SMILES

CC(=O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Role As a Building Block and Glycosyl Donor in Complex Carbohydrate Synthesis

Applications in Oligosaccharide and Glycoconjugate Construction

Acetylated galactose derivatives are extensively used in the synthesis of complex oligosaccharides and glycoconjugates, which are molecules where carbohydrates are linked to proteins or lipids. These constructs are vital for studying and interacting with biological systems.

A significant application is in the synthesis of ligands that target specific receptors. For instance, glycoconjugates with terminal N-acetylgalactosamine (GalNAc) or galactose residues are specifically recognized by the asialoglycoprotein receptor (ASGP-R) on the surface of mammalian liver cells. This recognition facilitates the targeted delivery of drugs and genes to the liver. The construction of these targeted molecules relies on the chemical synthesis of GalNAc glycosides, for which acetylated galactose precursors are essential.

Furthermore, these building blocks are integral to assembling the carbohydrate backbones of important glycolipids. The Pk trisaccharide, for example, is a core structure found in globoseries glycosphingolipids such as Globotriaosyl ceramide (Gb3). The synthesis of this trisaccharide and its derivatives often involves the use of protected galactose donors to build the specific sequence of sugar units. The strategic use of different protecting groups on the galactose donor, including anomeric acetyl groups, allows chemists to control the reactivity and achieve the desired complex structure.

Table 1: Examples of Structures Synthesized Using Acetylated Galactose Donors

Target Molecule/StructureBiological SignificanceReference
N-Acetylgalactosamine (GalNAc) terminated glycoconjugatesLigands for the asialoglycoprotein receptor (ASGP-R) for liver targeting.
Pk TrisaccharideCore carbohydrate backbone of globoseries glycolipids like Gb3.
d-galactosamine-containing oligosaccharidesComponents of various biologically active molecules, including antifreeze glycoproteins.
Disaccharide β-d-Gal-(1→3)-α-d-GalNAcGlycan component of antifreeze glycoproteins (AFGPs).

Utilization in Glycosylation Reactions for Specific Linkage Formation

Glycosylation is the process of forming a glycosidic bond between a glycosyl donor, like 1-O-acetyl-alpha-D-galactopyranose, and a glycosyl acceptor, which can be another sugar or a non-carbohydrate molecule (aglycon). The stereochemical outcome of this reaction—that is, the formation of an α or β linkage—is critical for the biological function of the final product and can be controlled by several factors.

The reactivity of a glycosyl donor is heavily influenced by the protecting groups on its hydroxyls. Electron-withdrawing groups, such as the acetyl group in this compound, "disarm" the donor, making it more stable and less reactive. This principle is part of the "armed-disarmed" strategy in oligosaccharide synthesis, where a highly reactive "armed" donor (with electron-donating protecting groups) is coupled with a less reactive "disarmed" acceptor. This chemoselectivity allows for the stepwise and controlled assembly of complex carbohydrates.

Both chemical and enzymatic methods utilize acetylated galactose donors for specific linkage formation.

Chemical Synthesis : In chemical glycosylation, rare earth metal triflates like Hf(OTf)₄ and Sc(OTf)₃ have been employed to catalyze the reaction of GalNAc donors, yielding α- and β-glycosides, respectively, with high selectivity.

Enzymatic Synthesis : Enzymes also recognize and process these molecules. The β-galactosidase from Penicillium sp. can use 1-O-acetyl-β

Enzymatic Transformations and Biocatalysis Involving Acetylated Galactopyranoses

Substrate Specificity and Kinetic Analysis in Glycosidase-Catalyzed Reactions

Glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, exhibit a range of specificities towards acetylated substrates. nih.gov The presence and position of acetyl groups can dramatically alter the binding affinity and catalytic efficiency of these enzymes.

For instance, a study on the β-D-galactosidase from Penicillium sp. revealed that 1-O-acetyl-β-D-galactopyranose serves as a novel substrate. nih.gov A kinetic analysis of the hydrolysis of this compound showed a catalytic rate constant (kcat) that was three orders of magnitude greater than that of other known substrates for this enzyme. nih.govresearchgate.net This highlights the profound effect an acetyl group at the anomeric position can have on enzyme activity. The hydrolysis of 1-O-acetyl-β-D-galactopyranose by this β-galactosidase proceeds with retention of the anomeric configuration. nih.govresearchgate.net

Interactive Table: Kinetic Parameters of β-Galactosidase from Penicillium sp. with Different Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
1-O-Acetyl-β-D-galactopyranoseData not availableSignificantly higher than other substrates nih.govresearchgate.netData not available
p-Nitrophenyl β-D-galactopyranosideData not available~100-fold lower than 1-O-acetyl-β-D-galactopyranose scite.aiData not available
Lactose (B1674315)Data not availableData not availableData not available

This table is based on qualitative comparisons from the available literature. Precise kinetic values for all substrates under identical conditions were not found.

Transglycosylation Reactions: Mechanisms, Stereochemistry, and Product Formation

Glycosidases can also catalyze transglycosylation reactions, where a glycosyl moiety is transferred from a donor to an acceptor molecule other than water. nih.gov 1-O-Acetyl-β-D-galactopyranose has proven to be a particularly effective glycosyl donor in such reactions. nih.govresearchgate.net

The mechanism of glycosidase-catalyzed transglycosylation typically involves a double-displacement pathway, proceeding through a glycosyl-enzyme intermediate. researchgate.net In the case of the β-galactosidase from Penicillium sp., using 1-O-acetyl-β-D-galactopyranose as the donor, the primary transglycosylation product formed is β-D-galactopyranosyl-(1→6)-1-O-acetyl-β-D-galactopyranose, with a notable yield of approximately 70%. nih.govchemsrc.com This indicates a high regioselectivity for the primary hydroxyl group at the C-6 position of the acceptor, which in this case is another molecule of 1-O-acetyl-β-D-galactopyranose.

The stereochemistry of the newly formed glycosidic linkage is retained, consistent with the double-displacement mechanism of retaining glycosidases. nih.govresearchgate.net The ability of endo-α-N-acetyl-D-galactosaminidase from Diplococcus (Streptococcus) pneumoniae to catalyze the transfer of Galβ1→3GalNAc to various acceptors further illustrates the potential of transglycosylation reactions in synthesizing novel oligosaccharides and glycoconjugates. nih.gov

Regioselective Deacylation at the Anomeric Position by Lipases

Lipases, typically known for their role in lipid hydrolysis, have emerged as powerful biocatalysts for the regioselective acylation and deacylation of carbohydrates in non-aqueous environments. acs.org This regioselectivity is particularly valuable for the deacetylation of peracetylated sugars, allowing for the targeted removal of acetyl groups from specific positions.

Several studies have demonstrated the ability of lipases to selectively hydrolyze the acetyl group at the anomeric (C-1) position of peracetylated monosaccharides. researchgate.netresearchgate.net For example, lipase (B570770) from Pseudomonas stutzeri has shown high activity and regiospecificity towards the anomeric position of peracetylated pyranosides. researchgate.net Similarly, Candida rugosa lipase (CRL) has been used for the efficient hydrolysis of the anomeric acetyl group, particularly of the alpha anomers of peracetylated monosaccharides. researchgate.net

The lipase B from Candida antarctica (CAL-B) has also been investigated for its deacetylation capabilities. nih.gov While CAL-B generally shows a preference for deacetylation at the fourth and sixth positions in d-glucose-based compounds, the nature of the anomeric substituent and its configuration can influence the regioselectivity. nih.gov An acetyl group at the anomeric position can direct the deacetylation to other positions. nih.gov

Interactive Table: Lipase-Catalyzed Regioselective Deacetylation

Lipase SourceSubstrate TypePosition of DeacetylationKey FindingsReference
Pseudomonas stutzeriPeracetylated pyranosidesAnomeric (C-1)High activity and regiospecificity for the anomeric position. researchgate.net
Candida rugosaPeracetylated monosaccharidesAnomeric (C-1)More efficient with α-anomers. researchgate.net
Candida antarctica (CAL-B)Acetyl-protected pyranosesVaries (often C-4, C-6)Anomeric substituent influences regioselectivity. nih.gov

Role in Phosphorylase-Mediated Carbohydrate Metabolism and Product Formation (e.g., α-D-Galactopyranose 1-Phosphate)

While direct phosphorylase-mediated metabolism of 1-O-acetyl-alpha-D-galactopyranose is not extensively documented, the product of its deacetylation, α-D-galactose, is a key player in carbohydrate metabolism. A crucial metabolic intermediate derived from galactose is α-D-galactose 1-phosphate. nih.gov This compound is central to the Leloir pathway of galactose metabolism.

α-D-Galactose 1-phosphate can be synthesized enzymatically. For instance, novel lactose phosphorylase enzymes have been developed for the production of α-D-galactose 1-phosphate from lactose. nih.gov This enzymatic synthesis offers a direct route to this important building block for nucleotide sugars, which are essential substrates for glycosyltransferases in the synthesis of complex carbohydrates. nih.gov

The enzymatic synthesis of α-D-galactose 1-phosphate highlights the potential for integrating enzymatic deacetylation of compounds like this compound with subsequent phosphorylation to produce valuable metabolic intermediates.

Advanced Spectroscopic and Structural Elucidation of Acetylated Galactopyranoses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural analysis of acetylated galactopyranoses. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of the anomeric configuration and the position of acetyl groups.

The anomeric proton (H-1) signal is particularly diagnostic. In α-anomers of galactopyranose, the anomeric proton is in an axial position, resulting in a smaller coupling constant (J-value) with the adjacent equatorial proton (H-2), typically in the range of 2-4 Hz. unimo.it Conversely, β-anomers exhibit a larger diaxial coupling constant of 7-9 Hz. unimo.it The chemical shift of the anomeric proton is also revealing, with α-anomers generally resonating at a lower field (further downfield) compared to their β-counterparts. creative-proteomics.com For instance, the anomeric proton of α-D-galactose appears around 5.1 ppm, while the β-anomeric proton is observed near 4.5 ppm. creative-proteomics.com

¹³C NMR spectroscopy complements the proton data. The chemical shift of the anomeric carbon (C-1) is sensitive to the anomeric configuration. Glycosylation, the formation of a glycosidic bond, causes a significant downfield shift of 4-10 ppm for the carbons involved in the linkage. unimo.it The carbons adjacent to the linkage carbons typically experience a slight upfield shift. unimo.it Furthermore, the furanose and pyranose ring forms can be distinguished, as the ring carbons of furanoses are shifted considerably downfield. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning all proton and carbon signals in the molecule. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for D-Galactose Anomers

Proton α-D-Galactose (ppm) β-D-Galactose (ppm)
H-15.14.5
H-23.83.5
H-33.93.6
H-44.13.9
H-54.03.7
H-6a3.73.7
H-6b3.73.7

This table is based on typical chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Galactose Anomers

Carbon α-D-Galactose (ppm) β-D-Galactose (ppm)
C-19296
C-26972
C-37073
C-47070
C-57175
C-66262

This table is based on typical chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Characterization of Acetylated Derivatives

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of acetylated galactopyranose derivatives. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a powerful tool for the analysis of complex mixtures.

In mass spectrometry, molecules are ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the ions is measured, producing a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure. For acetylated carbohydrates, common fragmentation pathways involve the cleavage of glycosidic bonds and cross-ring cleavages. nih.gov

The Domon-Costello nomenclature is used to describe the fragments, with B and C ions resulting from glycosidic bond cleavage, and A and X ions from cross-ring cleavages. nih.gov The specific fragments observed can help to determine the sequence and branching of oligosaccharides. The use of different ionization techniques, such as Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), can provide complementary fragmentation information. nih.gov For instance, CID in positive ion mode primarily yields B-fragments from glycosidic cleavage. nih.gov

In the analysis of a glycopeptide containing N-acetylgalactosamine (GalNAc), a fragment ion with an m/z of 204 is commonly observed, which corresponds to the oxonium ion of the acetylated hexosamine. acs.orgacs.org Recent studies have shown that isomerization from a pyranose to a furanose ring can occur before glycosidic bond cleavage, which can influence the fragmentation pathways and the resulting product ions. acs.orgacs.org

Infrared (IR) Spectroscopy for Acetyl Group Identification and Functional Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, making it particularly useful for confirming the presence of acetyl groups in acetylated galactopyranoses.

The IR spectrum of a carbohydrate can be divided into several regions. nih.gov The region between 3600 and 3050 cm⁻¹ corresponds to O-H stretching vibrations. nih.gov The region from 3050 to 2800 cm⁻¹ is assigned to C-H and CH₂ stretching vibrations. nih.gov The "fingerprint region," between 1500 and 800 cm⁻¹, is highly specific to the individual carbohydrate and contains information about C-O and C-C stretching vibrations, as well as C-O-H bending vibrations. nih.govresearchgate.net

The presence of acetyl groups is clearly indicated by a strong absorption band around 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. Another characteristic band for the acetyl group is the C-O stretching vibration of the ester, which appears in the 1220-1240 cm⁻¹ region. The intensity of the acetyl group absorption bands can be used for quantitative analysis, as it is proportional to the number of acetyl groups present in the molecule. nist.gov

Table 3: Characteristic IR Absorption Bands for Acetylated Carbohydrates

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400O-H stretchingHydroxyl
~2900C-H stretchingAlkane
~1740C=O stretchingAcetyl ester
~1230C-O stretchingAcetyl ester
1200-950C-O, C-C stretchingCarbohydrate "fingerprint" region

X-ray Crystallography for Detailed Conformational and Crystal Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed view of the molecule's conformation and how it packs within a crystal lattice.

For 1-O-Acetyl-alpha-D-galactopyranose, X-ray crystallography can confirm the α-anomeric configuration and the chair conformation of the pyranose ring. The influence of substituents, such as the acetyl group at the anomeric carbon and other positions, on the ring conformation can be studied in detail. nih.gov For example, the presence of a chloro group at C-4 and an O-acetyl group at the anomeric carbon has been shown to influence the galactopyranose ring conformation. nih.gov

The crystal packing analysis reveals the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. This information is crucial for understanding the physical properties of the compound. While X-ray crystallography provides a static picture of the molecule in the solid state, it is an unparalleled method for obtaining high-resolution structural information.

Contextual Research in Glycobiology and Metabolic Pathways

Involvement in Nucleotide Sugar Biosynthesis Pathways Relevant to Galactose Metabolism

1-O-Acetyl-alpha-D-galactopyranose is a modified form of galactose, a simple sugar that plays a crucial role in cellular metabolism. The metabolism of galactose is primarily managed by the Leloir pathway, which converts galactose into glucose-1-phosphate. youtube.comyoutube.com This product can then enter various metabolic routes, including glycolysis for energy production or glycogenesis for storage. youtube.com The initial step in the Leloir pathway involves the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. youtube.comyoutube.com

Nucleotide sugars are essential molecules in glycosylation reactions, acting as donors for the addition of sugar moieties to proteins and lipids. nih.govunitedformetabolicdiseases.nl The synthesis of these nucleotide sugars is interconnected with pathways like the Leloir pathway. For instance, UDP-galactose, a key nucleotide sugar, is formed from UDP-glucose, and this conversion is a critical step in galactose metabolism. youtube.comnih.gov While direct large-scale involvement of this compound in the primary nucleotide sugar biosynthesis pathways is not extensively documented, its existence as a galactose derivative suggests a potential, albeit perhaps minor or indirect, role. The presence of the acetyl group could modulate its recognition and processing by enzymes involved in these pathways. For example, studies on a related compound, per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal), have shown that it can be metabolically processed and incorporated into intracellular O-glycosylation, possibly after conversion to a UDP-sugar derivative. nih.gov This suggests that acetylated galactose derivatives can enter and be utilized within cellular metabolic pathways.

The following table summarizes the key enzymes and products in the initial steps of galactose metabolism:

EnzymeSubstrateProductPathway
LactaseLactose (B1674315)Glucose + GalactoseDigestion
GalactokinaseGalactoseGalactose-1-phosphateLeloir Pathway
Aldose reductaseGalactoseGalactitolPolyol Pathway
Galactose-1-phosphate uridylyltransferaseGalactose-1-phosphate + UDP-glucoseGlucose-1-phosphate + UDP-galactoseLeloir Pathway

Role in O-Glycan Core Structures and Biosynthesis Pathways of Complex Glycans

O-glycans are a class of glycans attached to proteins through an oxygen atom of a serine or threonine amino acid residue. The biosynthesis of O-glycans is initiated by the transfer of N-acetylgalactosamine (GalNAc) to the protein, forming the Tn antigen. nih.gov This initial structure can then be extended to form various core structures, which are the foundation for more complex O-glycans. nih.govnih.gov

The most common O-glycan core structure is Core 1, formed by the addition of a galactose (Gal) residue to the initial GalNAc. nih.gov From this and other core structures, a diverse array of complex O-glycans can be synthesized through the sequential action of various glycosyltransferases. nih.govresearchgate.net While the direct incorporation of this compound into O-glycan core structures is not a primary pathway, the presence of acetyl groups on sugar residues can significantly influence the biosynthesis and function of glycans. For instance, O-acetylation of GlcNAc residues can regulate further glycosylation steps. nih.gov

The formation of complex N-glycans, another major class of protein glycosylation, also involves a series of enzymatic steps in the endoplasmic reticulum and Golgi apparatus. nih.govfrontiersin.org This process includes trimming of the initial glycan and the addition of various sugars, including galactose, to create mature, complex structures. nih.govresearchgate.net The acetylation of these sugar units, although not a direct part of the main biosynthetic pathway, can occur and impact the final glycan structure and its biological activity.

O-Acetylation Patterns in Polysaccharides and their Glycobiological Implications

O-acetylation is a common modification of polysaccharides in the cell walls of plants, bacteria, and fungi. frontiersin.orgnih.gov This modification involves the addition of acetyl groups to the hydroxyl groups of the sugar residues that make up the polysaccharide chains. researchgate.net The degree and position of O-acetylation can vary depending on the organism, cell type, and developmental stage. frontiersin.orgresearchgate.net

The presence of O-acetyl groups has significant effects on the physicochemical properties of polysaccharides. frontiersin.orgnih.gov It can increase their hydrophobicity, alter their conformation, and influence their interactions with other molecules. frontiersin.orgnih.gov For example, O-acetylation can affect the gelling properties and viscosity of polysaccharides, which is important for their industrial applications in the food industry. frontiersin.orgnih.gov Furthermore, O-acetylation can protect polysaccharides from enzymatic degradation by sterically hindering the access of glycosyl hydrolases. frontiersin.orgnih.gov

In a biological context, O-acetylation of polysaccharides plays a role in various processes, including plant development, pathogen resistance, and cell-cell interactions. nih.govresearchgate.net The specific pattern of O-acetylation can act as a recognition signal for proteins and can modulate the immune response. arxiv.org For instance, the O-acetylation of the Vi capsular polysaccharide of Salmonella typhi is crucial for its antigenicity and immunogenicity. arxiv.org

The following table highlights the impact of O-acetylation on polysaccharide properties:

PropertyEffect of O-AcetylationReference
HydrophobicityIncreased frontiersin.orgnih.gov
SolubilityDecreased upon de-O-acetylation frontiersin.orgnih.gov
Enzymatic DegradationRestricted frontiersin.orgnih.gov
Gelling and ViscosityInfluenced frontiersin.orgnih.gov
Biological RecognitionModulated arxiv.org

Metabolic Interconversions and Derivatization within Glycosylation Pathways

Metabolism encompasses all the chemical reactions that occur within a living organism to sustain life. wikipedia.org These reactions are organized into metabolic pathways, which can be either catabolic (breaking down molecules) or anabolic (building up molecules). wikipedia.org The metabolism of carbohydrates, such as glucose and galactose, is central to energy production and the synthesis of essential biomolecules. wikipedia.orgwikipedia.org

Once inside a cell, galactose is typically converted to glucose-6-phosphate via the Leloir pathway. youtube.com Glucose-6-phosphate can then enter glycolysis to produce ATP or be used in other anabolic pathways. quiz-maker.com this compound, as a derivative of galactose, is expected to be processed by cellular enzymes. A study on 1-O-Acetyl-beta-D-galactopyranose demonstrated that it can be hydrolyzed by β-galactosidase, indicating that acetylated sugars can be substrates for glycosidases. nih.gov The acetyl group would likely be removed by esterases, releasing galactose, which could then enter the main metabolic pathways.

The acetyl group itself, once cleaved, would yield acetate (B1210297). Acetate can be converted to acetyl-CoA, a central molecule in metabolism that feeds into the citric acid cycle for energy production or is used in the synthesis of fatty acids and other compounds. mdpi.com

Furthermore, acetylated sugars can undergo various derivatization reactions within glycosylation pathways. For example, the acetyl group can migrate to different positions on the sugar ring. nih.gov The presence of the acetyl group can also influence the subsequent addition of other sugar residues or modifications, thereby contributing to the structural diversity and complexity of glycans. nih.gov

Analytical and Methodological Advancements in Acetylated Galactopyranose Research

Chromatographic Techniques for Separation, Purification, and Quantification (HPLC, GC-MS)

Chromatographic methods are indispensable tools in the analysis of acetylated galactopyranose. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for the separation, purification, and quantification of these compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of monosaccharides and their derivatives. nih.gov Due to the lack of a chromophore in most monosaccharides, derivatization is often necessary to improve detection by UV-Vis detectors. ucdavis.edu A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). ucdavis.edunih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, offers faster analysis, higher separation efficiency, and greater sensitivity. mdpi.com

Researchers have developed robust HPLC and UHPLC methods for the separation and quantification of various monosaccharides, including galactose. nih.govmdpi.com These methods often involve pre-column derivatization and are capable of separating isomers. nih.gov For instance, a UHPLC-Triple Quadrupole Mass Spectrometry (UHPLC/QqQ-MS) method in dynamic multiple reaction monitoring (dMRM) mode has been developed for the rapid quantification of sixteen neutral and acidic monosaccharides. nih.gov This technique achieves baseline separation of isomers with high sensitivity, with limits of detection in the femtomole to attomole range. nih.gov

The application of these methods extends to complex biological samples. For example, an optimized HPLC method has been successfully used to quantify monosaccharide concentrations in human serum, demonstrating its potential for biomarker discovery. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of monosaccharides. biomedpharmajournal.org However, due to their low volatility, carbohydrates require derivatization steps to make them suitable for GC analysis. nih.gov Despite this, GC-MS is considered a gold standard for monosaccharide analysis, providing both qualitative and quantitative information. ucdavis.edubiomedpharmajournal.org

GC-MS analysis of acetylated sugars provides detailed structural information. For example, the fragmentation patterns of acetylated and non-acetylated O-linked glycopeptides have been studied using post-source decay matrix-assisted laser desorption/ionization mass spectrometry (PSD-MALDI-MS), a technique related to GC-MS in its use of mass analysis. nih.gov These studies reveal that fragmentation is dominated by inter-ring cleavages at the glycosidic bond, allowing for the localization of the glycan on a peptide backbone. nih.gov The acetylation of sugars can influence the quality and quantity of fragment ions from the non-reducing end of the glycan. nih.gov

Table 1: Comparison of Chromatographic Techniques for Acetylated Galactopyranose Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Derivatization Often required for UV detection (e.g., PMP labeling). ucdavis.edunih.govRequired to increase volatility. nih.gov
Sensitivity High, especially with MS detection (femtomole to attomole range). nih.govHigh, provides detailed structural information. ucdavis.edu
Applications Quantification of monosaccharides in complex mixtures like serum. nih.govGold standard for monosaccharide analysis, structural elucidation. ucdavis.edubiomedpharmajournal.org
Isomer Separation Capable of separating isomers with optimized conditions. nih.govCan separate isomers, but may require long elution times. nih.gov

Kinetic and Mechanistic Studies of Acetylation and Anomerization Processes

The acetylation and anomerization of galactopyranose are dynamic processes that can be investigated through kinetic and mechanistic studies. These studies provide insights into reaction rates, equilibria, and the factors that influence the formation of different anomers and acetylated derivatives.

Acetylation

The acetylation of galactopyranose is a kinetically controlled process. nih.gov This means that the configuration of the starting galactose anomer (α or β) determines the configuration of the resulting acetylated product. nih.gov For example, the deacetylation of β-D-galactose pentaacetate can yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose. mdpi.com This indicates that under certain reaction conditions, anomeric conversion can occur alongside the primary reaction.

Anomerization

Anomerization is the process by which one anomer is converted into another. In solution, D-galactose exists as an equilibrium mixture of its α and β anomers. researchgate.net The interconversion between these forms occurs through an open-chain aldehyde intermediate. libretexts.org The equilibrium mixture of D-glucose, a related sugar, consists of approximately 36% α-anomer and 64% β-anomer in water. libretexts.org

Studies on 4-chloro-4-deoxy-D-galactose have revealed interesting anomerization phenomena. nih.gov In solution, the molar ratio of α to β anomers reaches a dynamic equilibrium of about 1:2. nih.gov However, during crystallization and precipitation, the β-anomer can completely convert to the α-anomer. nih.gov

The presence of enzymes can significantly influence the rate of anomerization. In the absence of the enzyme GalM, the intracellular mutarotation of D-galactose is inefficient. researchgate.net

Computational Chemistry Approaches in Conformational Analysis and Reaction Pathway Predictions

Computational chemistry provides powerful tools for understanding the three-dimensional structures (conformations) and reaction pathways of acetylated galactopyranose. These methods complement experimental data and offer insights that can be difficult to obtain through laboratory techniques alone.

Conformational Analysis

The conformation of the galactopyranose ring and its substituents, such as acetyl groups, is crucial for its biological activity and chemical reactivity. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are used to model the conformations of acetylated sugars. sigmaaldrich.com

Studies on penta-O-acetyl-β-D-galactopyranose have shown that the pyranose ring adopts the usual ⁴C₁ chair conformation. sigmaaldrich.com The orientation of the acetyl groups can also be predicted. sigmaaldrich.com Higher levels of theory and more complete models in computational studies generally provide better predictions of experimentally observed conformations. sigmaaldrich.com

The conformational landscape of carbohydrates can be complex. nih.gov A combination of classical dynamics and quantum-mechanics-based protocols can be used for a thorough conformational analysis. nih.gov Such studies on galactose-containing disaccharides have revealed remarkably constrained and rigid conformational profiles that are minimally affected by solvation. nih.gov

Reaction Pathway Predictions

Computational chemistry can also be used to predict the most likely pathways for chemical reactions, such as acetylation and deacetylation. By calculating the energies of reactants, intermediates, and products, researchers can determine the thermodynamic stability of different species and the energy barriers for their interconversion.

For example, density functional theory (DFT) has been used to study the deacetylation of β-D-glucose pentaacetate. mdpi.com These calculations have shown that the α-anomer of 2,3,4,6-tetra-O-acetyl-D-glucopyranose is more stable than the β-anomer by about 2.7 kcal/mol in the gas phase. mdpi.com This theoretical finding helps to explain the experimental observation that the α-anomer is the major product of this reaction. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.